
N-Methylpropan-2-imine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylpropan-2-imine N-oxide is an organic compound that belongs to the class of imine oxides It is characterized by the presence of an imine group (C=N) and an N-oxide group (N→O)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methylpropan-2-imine N-oxide can be synthesized through the oxidation of N-Methylpropan-2-imine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) as oxidizing agents . The reaction conditions often include a basic environment to facilitate the formation of the N-oxide. For instance, treating N-Methylpropan-2-imine with hydrogen peroxide in the presence of a base results in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow processes. One such method involves the use of titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent . This method is considered safer, greener, and more efficient compared to traditional batch reactors.
Análisis De Reacciones Químicas
Types of Reactions
N-Methylpropan-2-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding amine, N-Methylpropan-2-amine, using electrochemical hydrogenation.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) in the presence of a base.
Reduction: Electrochemical hydrogenation using a suitable catalyst and reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Further oxidized products depending on the reaction conditions.
Reduction: N-Methylpropan-2-amine.
Substitution: Substituted imine derivatives.
Aplicaciones Científicas De Investigación
N-Methylpropan-2-imine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N-Methylpropan-2-imine N-oxide involves its ability to act as both an oxidizing and reducing agent under different conditions. The N-oxide group can participate in intramolecular elimination reactions, such as the Cope elimination, where it acts as a base to facilitate the formation of alkenes . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates involved.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylpropan-2-imine: The parent compound without the N-oxide group.
N-Methylpropan-2-amine: The reduced form of N-Methylpropan-2-imine N-oxide.
Other Imines: Compounds with similar imine groups but different substituents.
Uniqueness
This compound is unique due to the presence of both the imine and N-oxide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
Propiedades
Número CAS |
72552-73-9 |
|---|---|
Fórmula molecular |
C4H9NO |
Peso molecular |
87.12 g/mol |
Nombre IUPAC |
N-methylpropan-2-imine oxide |
InChI |
InChI=1S/C4H9NO/c1-4(2)5(3)6/h1-3H3 |
Clave InChI |
RZMUEDPRCNHRJF-UHFFFAOYSA-N |
SMILES canónico |
CC(=[N+](C)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


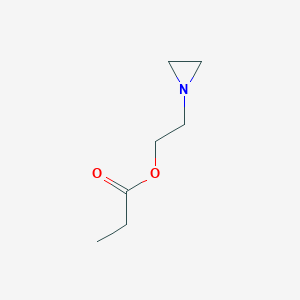
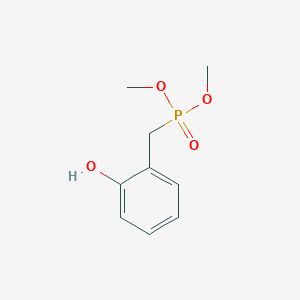
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)
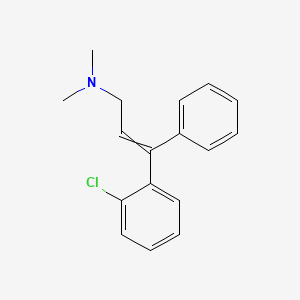

![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)

![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
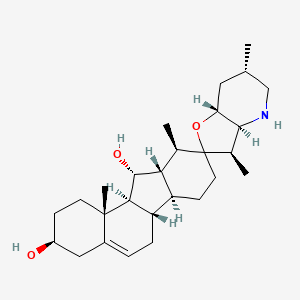
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
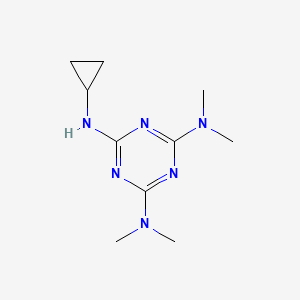

![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)

